Endocrocin

Description

This compound has been reported in Talaromyces islandicus, Cortinarius cardinalis, and other organisms with data available.

Structure

2D Structure

3D Structure

Properties

CAS No. |

481-70-9 |

|---|---|

Molecular Formula |

C16H10O7 |

Molecular Weight |

314.25 g/mol |

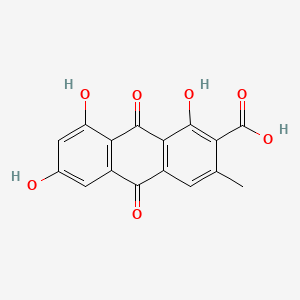

IUPAC Name |

1,6,8-trihydroxy-3-methyl-9,10-dioxoanthracene-2-carboxylic acid |

InChI |

InChI=1S/C16H10O7/c1-5-2-7-12(14(20)10(5)16(22)23)15(21)11-8(13(7)19)3-6(17)4-9(11)18/h2-4,17-18,20H,1H3,(H,22,23) |

InChI Key |

UZOHDKGTYVTYDZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=C1C(=O)O)O)C(=O)C3=C(C2=O)C=C(C=C3O)O |

Other CAS No. |

481-70-9 |

Synonyms |

endocrocin |

Origin of Product |

United States |

Foundational & Exploratory

Endocrocin Anthraquinone: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endocrocin is a naturally occurring anthraquinone found in various fungi, lichens, and plants.[1][2] As a member of the polyketide family, it serves as a crucial intermediate in the biosynthesis of other more complex secondary metabolites.[1][2] While research specifically focused on this compound is still emerging, the broader class of anthraquinones is well-regarded for a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the known and potential biological activities of this compound, including its anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. Detailed experimental protocols for assessing these activities are provided, alongside visualizations of key pathways. Due to the limited availability of quantitative data for this compound itself, data from closely related simple anthraquinones are included for comparative purposes, highlighting potential areas for future research and drug discovery efforts.

Introduction

This compound (1,6,8-trihydroxy-3-methyl-9,10-dioxoanthracene-2-carboxylic acid) is a simple anthraquinone that has been isolated from a variety of natural sources.[1][2] Anthraquinones, as a chemical class, are known for their diverse pharmacological effects, which have led to the development of several clinically significant drugs, particularly in the realm of oncology.[3] this compound's role as a biosynthetic precursor suggests its own potential for bioactivity.[1][2] This document aims to consolidate the current understanding of this compound's biological activities and provide a practical resource for researchers in the field.

Biosynthesis of this compound

This compound is synthesized via the polyketide pathway in fungi.[1][2] This pathway involves the iterative condensation of acetyl-CoA and malonyl-CoA units by a polyketide synthase (PKS) to form a linear polyketide chain.[1][2] This chain then undergoes a series of cyclization and aromatization reactions to yield the characteristic tricyclic anthraquinone core of this compound.[1][2]

Caption: Biosynthetic pathway of this compound via the polyketide pathway.

Biological Activities and Quantitative Data

While specific quantitative data for this compound is limited in the available literature, the activities of structurally similar anthraquinones provide valuable insights into its potential therapeutic effects.

Anticancer Activity

Anthraquinones are well-established as anticancer agents, with several derivatives used in chemotherapy.[3] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[4][5]

Table 1: Cytotoxicity of this compound and Related Anthraquinones against Cancer Cell Lines

| Compound | Cell Line | Assay | IC50 Value | Reference |

|---|---|---|---|---|

| This compound | - | - | Data not available | - |

| Emodin | Various | MTT | 10-50 µM | [6] |

| Doxorubicin (control) | HCT116 (Colon) | MTT | 24.30 µg/mL | [7] |

| Doxorubicin (control) | Hep-G2 (Liver) | MTT | 14.72 µg/mL | [7] |

| Doxorubicin (control) | PC3 (Prostate) | MTT | 2.64 µg/mL |[7] |

Note: Data for emodin and doxorubicin are provided for comparative context due to the lack of specific IC50 values for this compound in the reviewed literature.

A proposed mechanism for the anticancer activity of many anthraquinones involves the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the activation of caspases, a family of proteases that execute programmed cell death.[3][4][5]

Caption: Generalized pathway of apoptosis induction by anthraquinones.

Anti-inflammatory Activity

The anti-inflammatory properties of anthraquinones are often attributed to their ability to inhibit key inflammatory mediators and signaling pathways, such as the NF-κB pathway and cyclooxygenase (COX) enzymes.[8][9]

Table 2: Anti-inflammatory Activity of Related Anthraquinones

| Compound | Target/Assay | IC50 Value | Reference |

|---|---|---|---|

| This compound | - | Data not available | - |

| Anthraquinone-2-carboxylic acid | NF-κB Inhibition | - | [8] |

| Curcumin (control) | NF-κB Inhibition | >50 µM | [9] |

| Meloxicam (control) | COX-1 | 36.6 µM | [10] |

| Meloxicam (control) | COX-2 | 4.7 µM |[10] |

Note: Data for related compounds are provided for context.

The NF-κB signaling pathway is a central regulator of inflammation. Its inhibition by certain anthraquinones leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes.[8][9]

Caption: Generalized mechanism of NF-κB inhibition by anthraquinones.

Antioxidant Activity

Many anthraquinones exhibit antioxidant properties by scavenging free radicals.[11] This activity is typically assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Table 3: Antioxidant Activity of Related Compounds

| Compound/Extract | Assay | IC50 Value (µg/mL) | Reference |

|---|---|---|---|

| This compound | - | Data not available | - |

| Xylaria spp. extract | DPPH | - | [12] |

| Xylaria spp. extract | ABTS | - | [12] |

| Gallic acid (control) | ABTS | 1.03 ± 0.25 | [11] |

| (+)-Catechin (control) | ABTS | 3.12 ± 0.51 |[11] |

Note: Data for related compounds and extracts are provided for context.

Antimicrobial Activity

Some anthraquinones have demonstrated activity against a range of bacteria and fungi.[13] The minimum inhibitory concentration (MIC) is a key metric used to quantify this activity.

Table 4: Antimicrobial Activity of Related Compounds

| Compound | Organism | Assay | MIC/IC50 Value | Reference |

|---|---|---|---|---|

| This compound | - | - | Data not available | - |

| Emodin | Candida albicans | - | - | [13] |

| Itraconazole (control) | Candida albicans | Broth Microdilution | 56.49 ± 0.82 µM (IC50) | [14] |

| Streptomycin (control) | Staphylococcus aureus | Broth Microdilution | 76.96 ± 4.46 µM (IC50) |[14] |

Note: Data for related compounds are provided for context.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of the biological activities of anthraquinones.

Cytotoxicity Assessment: MTT Assay

This protocol is used to determine the cytotoxic effects of a compound on cancer cells.

Workflow:

Caption: Workflow for the MTT cytotoxicity assay.

Methodology:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[15]

-

Compound Treatment: Treat the cells with a serial dilution of this compound (or other test compounds) and a vehicle control (e.g., DMSO).[15]

-

Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).[15]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[14]

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.[15]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the DPPH free radical.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).[1][16]

-

DPPH Solution: Prepare a fresh solution of DPPH in the same solvent.[1][16]

-

Reaction Mixture: In a 96-well plate or cuvettes, mix the this compound solution at various concentrations with the DPPH solution.[1][16]

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[1][16]

-

Absorbance Measurement: Measure the absorbance at 517 nm.[1][16]

-

Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value. The formula for percentage inhibition is: ((Abs_control - Abs_sample) / Abs_control) * 100.[1]

Anti-inflammatory Activity: NF-κB Luciferase Reporter Assay

This cell-based assay quantifies the inhibition of NF-κB transcriptional activity.

Methodology:

-

Cell Culture and Transfection: Culture cells (e.g., HEK293T or RAW264.7 macrophages) and transfect them with an NF-κB luciferase reporter plasmid.[17][18]

-

Compound Treatment: Pre-treat the transfected cells with various concentrations of this compound for 1-2 hours.[17]

-

NF-κB Activation: Induce NF-κB activation by adding an inflammatory stimulus (e.g., TNF-α or LPS).[17][18]

-

Cell Lysis: After a further incubation period (e.g., 6-8 hours), lyse the cells.[17]

-

Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer.[17][18]

-

Data Analysis: Normalize the luciferase activity to a control (e.g., Renilla luciferase activity from a co-transfected plasmid) and calculate the percentage of NF-κB inhibition to determine the IC50 value.[17]

Antimicrobial Susceptibility: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a compound against bacteria or fungi.

Methodology:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Candida albicans or Staphylococcus aureus) in a suitable broth medium.[2][19]

-

Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing the broth.[2]

-

Inoculation: Add the microbial inoculum to each well.[2][19]

-

Incubation: Incubate the plate under appropriate conditions (e.g., temperature and time) for the specific microorganism.[2][19]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2][19]

Conclusion and Future Directions

This compound, as a naturally occurring anthraquinone, holds potential for a range of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects. While direct quantitative evidence for this compound's efficacy is currently limited, the well-documented activities of closely related anthraquinones provide a strong rationale for its further investigation. The experimental protocols detailed in this guide offer a robust framework for future studies aimed at elucidating the specific mechanisms of action and therapeutic potential of this compound. Future research should focus on obtaining purified this compound and systematically evaluating its activity in a comprehensive panel of in vitro and in vivo models to validate its promise as a lead compound for drug development.

References

- 1. DPPH Radical Scavenging Assay [mdpi.com]

- 2. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of induction of apoptosis by anthraquinone anticancer drugs aclarubicin and mitoxantrone in comparison with doxorubicin: relation to drug cytotoxicity and caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Doxorubicin induces apoptosis by activation of caspase-3 in cultured cardiomyocytes in vitro and rat cardiac ventricles in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Crocin triggers the apoptosis through increasing the Bax/Bcl-2 ratio and caspase activation in human gastric adenocarcinoma, AGS, cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 15. texaschildrens.org [texaschildrens.org]

- 16. acmeresearchlabs.in [acmeresearchlabs.in]

- 17. researchgate.net [researchgate.net]

- 18. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 19. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Endocrocin: A Technical Guide to Fungal Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Endocrocin, a polyketide-derived anthraquinone, has garnered significant interest within the scientific community for its diverse biological activities, including antimicrobial, antioxidant, and antitumor properties. This technical guide provides an in-depth overview of the natural fungal sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its biosynthetic pathway. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to harness this promising natural product.

Natural Fungal Sources of this compound

This compound is a secondary metabolite produced by a variety of filamentous fungi, most notably within the genera Aspergillus and Penicillium. These microorganisms synthesize this compound through a complex biosynthetic pathway, and the yields can vary significantly depending on the fungal species, strain, and cultivation conditions.

Aspergillus species are a prominent source of this compound. For instance, Aspergillus fumigatus has been shown to possess a dedicated gene cluster responsible for this compound biosynthesis.[1][2] While wild-type strains produce this compound, genetic modification of regulatory genes can significantly impact production levels. For example, deletion of the encD gene in A. fumigatus has been reported to result in a six-fold increase in this compound accumulation.

Penicillium species also contribute to the natural production of this compound. Penicillium islandicum has been identified as a producer of this anthraquinone, with reported yields of approximately 3 mg/L in Czapek-Dox medium.[3]

While not a natural source, metabolic engineering of other organisms, such as the yeast Saccharomyces cerevisiae, has demonstrated the potential for high-yield production of this compound, reaching up to 661.2 ± 50.5 mg/L, offering a promising alternative for large-scale production.[4]

Quantitative Data on this compound Production

The following table summarizes the reported yields of this compound from various fungal and engineered sources, providing a comparative overview for researchers.

| Fungal/Engineered Species | Strain Information | Culture Conditions | This compound Yield | Reference |

| Aspergillus fumigatus | ΔencD mutant | Not specified | 6-fold increase vs. WT | |

| Penicillium islandicum | UV mutant | Czapek-Dox medium, 30 days | ~3 mg/L | [3] |

| Saccharomyces cerevisiae | Engineered strain | Fed-batch fermentation | 661.2 ± 50.5 mg/L | [4] |

Experimental Protocols for this compound Isolation and Purification

The isolation and purification of this compound from fungal cultures typically involve solvent extraction followed by chromatographic separation. The following protocols provide detailed methodologies for these processes.

Protocol 1: Isolation of this compound from Penicillium islandicum

This protocol is adapted from the methodology described for the isolation of this compound from Penicillium islandicum.[3]

1. Fungal Cultivation:

-

Inoculate Penicillium islandicum into multiple flasks containing 500 mL of Czapek-Dox medium.

-

Incubate the cultures for 30 days.

2. Extraction:

-

After incubation, filter the culture to separate the mycelium from the culture medium.

-

Acidify the culture medium with concentrated HCl.

-

Extract the acidified medium with diethyl ether (approximately 3 L).

-

Concentrate the ether extract to a volume of about 500 mL.

-

Treat the concentrated ether solution with 0.5 N NaHCO₃ to extract the acidic this compound into the aqueous phase.

-

Separate the aqueous phase and re-acidify it with HCl.

-

Back-extract the this compound into fresh diethyl ether.

-

Dry the ether phase over anhydrous Na₂SO₄ and evaporate to dryness to obtain the crude extract.

3. Purification by Paper Chromatography:

-

Dissolve the crude extract in a minimal amount of a suitable solvent.

-

Apply the dissolved extract as a band onto a thick paper chromatogram (e.g., Whatman 3MM).

-

Develop the chromatogram using a solvent system of chloroform:methanol:formic acid (10:1:1).

-

Identify the band corresponding to this compound (Rƒ value of approximately 0.75).

-

Excise the this compound band and extract the compound with acetone.

-

Evaporate the acetone to yield purified this compound.

Protocol 2: Isolation and Purification of this compound from Aspergillus fumigatus

This protocol is based on the methods described for Aspergillus fumigatus.[1]

1. Fungal Cultivation:

-

Grow Aspergillus fumigatus on a suitable solid or in a liquid medium known to support secondary metabolite production.

2. Extraction:

-

Harvest the fungal biomass and/or the culture medium.

-

Homogenize the fungal material if necessary.

-

Extract the fungal material and/or medium with ethyl acetate.

-

Combine the ethyl acetate extracts and filter to remove any solid debris.

-

Evaporate the solvent under reduced pressure to obtain the crude extract.

3. Chromatographic Purification:

-

Column Chromatography:

-

Dissolve the crude extract in a minimal volume of a suitable solvent (e.g., methanol).

-

Apply the dissolved extract to a Sephadex LH-20 column.

-

Elute the column with an appropriate solvent (e.g., methanol) to fractionate the extract.

-

Collect the fractions and monitor for the presence of this compound using thin-layer chromatography (TLC).

-

-

High-Performance Liquid Chromatography (HPLC):

-

Pool the fractions containing this compound and concentrate them.

-

Further purify the this compound-rich fraction by preparative or semi-preparative HPLC.

-

HPLC Parameters:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of methanol and water (with 0.1% acetic acid) is commonly used.

-

Flow Rate: Typically 1-5 mL/min for semi-preparative scale.

-

Detection: UV detector at a wavelength where this compound absorbs, such as 280 nm or 430 nm.

-

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain highly purified this compound.

-

Biosynthesis of this compound

The biosynthesis of this compound in fungi like Aspergillus fumigatus originates from the polyketide pathway.[1][5] It is initiated by a nonreducing polyketide synthase (NR-PKS), EncA, which catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain. This is followed by the action of a metallo-β-lactamase type thioesterase (MβL-TE), EncB, which facilitates the cyclization and release of the polyketide intermediate. Finally, a monooxygenase, EncC, is believed to catalyze a key oxidation step to yield the final this compound molecule.[1][2]

Experimental Workflow for this compound Isolation

The following diagram illustrates a typical workflow for the isolation and purification of this compound from fungal cultures.

References

- 1. Genome-Based Cluster Deletion Reveals an this compound Biosynthetic Pathway in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genome-based cluster deletion reveals an this compound biosynthetic pathway in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Proposed Mechanism of Action for Endocrocin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endocrocin is a naturally occurring anthraquinone pigment found in various fungi, lichens, and plants.[1] While research has significantly elucidated its biosynthetic pathway, particularly in fungi like Aspergillus fumigatus, comprehensive studies on its specific pharmacological mechanisms of action are still emerging. This technical guide synthesizes the current understanding of this compound's biosynthesis and proposes potential mechanisms of action based on its chemical structure and the known biological activities of related anthraquinone compounds. This document provides a framework for future research and drug development efforts centered on this compound, detailing plausible signaling pathways, quantitative data from analogous compounds, and robust experimental protocols for further investigation.

Biosynthesis of this compound

The primary characterized mechanism of action for this compound relates to its own biosynthesis in fungal systems. In Aspergillus fumigatus, a dedicated secondary metabolite gene cluster is responsible for its production.[1][2]

Key Enzymes and Genes:

-

encA: An iterative nonreducing polyketide synthase (NR-PKS) that initiates the synthesis of the polyketide backbone.[1][2]

-

encB: A metallo-β-lactamase type thioesterase (MβL-TE) involved in the release of the polyketide intermediate.[1][2]

-

encC: A monooxygenase that is crucial for the formation of the final this compound product.[1][2]

-

encD: A putative oxidoreductase that acts as a negative regulator of this compound production.[1][2] Deletion of encD leads to increased levels of this compound.[1][2]

The biosynthesis is also regulated by the global regulator of secondary metabolism, LaeA.[2] Overexpression of encA has been shown to increase the transcript levels of the entire enc cluster, leading to higher production of this compound.[1]

Proposed Pharmacological Mechanisms of Action

While direct evidence for this compound's pharmacological mechanisms is limited, its structural similarity to other bioactive anthraquinones, such as emodin and aloe-emodin, allows for the formulation of plausible hypotheses. The following sections outline proposed mechanisms based on the activities of these related compounds.

Anti-Cancer Activity

Anthraquinones are known to possess anti-cancer properties, and it is proposed that this compound may act through similar mechanisms, including the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation and survival.

2.1.1. Induction of Apoptosis

This compound is hypothesized to induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This could involve the modulation of Bcl-2 family proteins, leading to the release of cytochrome c from mitochondria and the subsequent activation of caspase cascades.

2.1.2. Inhibition of Pro-Survival Signaling Pathways

This compound may inhibit critical signaling pathways that are often dysregulated in cancer, such as the NF-κB and MAPK pathways.

-

NF-κB Pathway: By preventing the degradation of IκBα, this compound could block the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of NF-κB target genes involved in inflammation, cell survival, and proliferation.

-

MAPK Pathway: this compound might modulate the phosphorylation of key kinases in the MAPK cascade (e.g., ERK, JNK, p38), which are crucial for transmitting extracellular signals to the nucleus to control gene expression related to cell growth and differentiation.

Anti-Inflammatory Activity

The proposed anti-inflammatory mechanism of this compound is closely linked to its potential inhibition of the NF-κB pathway. By blocking NF-κB activation, this compound could reduce the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Antioxidant Activity

As a phenolic compound, this compound is expected to possess antioxidant properties. Its proposed mechanism involves the donation of a hydrogen atom from its hydroxyl groups to neutralize free radicals, thereby terminating damaging oxidative chain reactions.

Antimicrobial Activity

This compound has been reported to have antimicrobial properties.[3] The proposed mechanism may involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Quantitative Data (Illustrative)

Direct quantitative data for the biological activities of this compound are scarce in the literature. The following tables present data for structurally related anthraquinones to provide a comparative context for potential efficacy.

Table 1: Cytotoxicity of Related Anthraquinones against Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Doxorubicin | HCT116 | Colon Cancer | ~6.5 (24.3 µg/ml) | [1] |

| Doxorubicin | Hep-G2 | Liver Cancer | ~3.9 (14.72 µg/ml) | [1] |

| Doxorubicin | PC3 | Prostate Cancer | ~0.7 (2.64 µg/ml) | [1] |

Note: IC50 values for doxorubicin are provided as a well-characterized anthracycline anti-cancer drug.

Table 2: Antimicrobial Activity of Related Compounds

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Dihydroxyanthraquinones | Staphylococcus aureus | 3.9 - 31.5 | [4] |

| Dihydroxyanthraquinones | Micrococcus luteus | 31.5 - 62.5 | [4] |

Note: MIC (Minimum Inhibitory Concentration) values are from studies on various anthraquinone derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the proposed mechanisms of action of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Protocol:

-

Seed cancer cells (e.g., HCT116, HepG2, PC3) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubate for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify this compound-induced apoptosis.

Protocol:

-

Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 or 48 hours.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

NF-κB Activation Assay (Western Blot for p65 Translocation)

Objective: To determine if this compound inhibits the nuclear translocation of NF-κB p65.

Protocol:

-

Treat cells with this compound for a specified time, followed by stimulation with an NF-κB activator (e.g., TNF-α) for 30 minutes.

-

Isolate nuclear and cytoplasmic protein fractions using a nuclear extraction kit.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against p65, and loading controls (e.g., Lamin B1 for nuclear fraction, β-actin for cytoplasmic fraction).

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Antioxidant Activity Assay (DPPH Radical Scavenging)

Objective: To measure the free radical scavenging activity of this compound.

Protocol:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM in methanol).

-

In a 96-well plate, add various concentrations of this compound to the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value. Ascorbic acid can be used as a positive control.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutic agents. While its biosynthetic pathway is well-characterized, its pharmacological mechanisms of action remain largely unexplored. Based on the activities of structurally related anthraquinones, this compound is proposed to exert anti-cancer, anti-inflammatory, and antioxidant effects through the modulation of key cellular signaling pathways such as NF-κB and MAPK, and the induction of apoptosis.

Future research should focus on validating these proposed mechanisms through rigorous in vitro and in vivo studies. Key areas for investigation include:

-

Quantitative analysis: Determining the IC50 values of this compound for cytotoxicity in a broad panel of cancer cell lines, and for the inhibition of specific enzymes and signaling pathways.

-

Mechanism of apoptosis: Elucidating the precise molecular players involved in this compound-induced apoptosis.

-

In vivo efficacy: Evaluating the anti-cancer and anti-inflammatory effects of this compound in animal models.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing this compound derivatives to optimize potency and reduce potential toxicity.

A deeper understanding of the mechanisms of action of this compound will be crucial for its potential translation into clinical applications.

References

Endocrocin Derivatives: A Technical Guide to Their Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endocrocin is a naturally occurring anthraquinone pigment first identified in the lichen Nephromopsis endocrocea and subsequently found in various fungi, plants, and insects.[1] Structurally, it is a derivative of emodin, a well-studied anthraquinone known for its wide range of pharmacological activities. This compound and its derivatives are of growing interest in the field of drug discovery due to their potential as therapeutic agents, particularly in oncology. This technical guide provides an in-depth overview of the core aspects of this compound derivatives, including their biosynthesis, chemical synthesis, biological activities, and underlying mechanisms of action.

Core Structures

The foundational structure of this class of compounds is the anthraquinone scaffold. This compound itself is 1,6,8-trihydroxy-3-methyl-9,10-dioxoanthracene-2-carboxylic acid. Key derivatives include its immediate biosynthetic precursor, this compound-9-anthrone, and related compounds like fujikonaic acid.

-

This compound: A trihydroxyanthraquinone with a carboxylic acid group, which distinguishes it from many other natural anthraquinones.

-

This compound-9-anthrone: The reduced anthrone form of this compound, serving as a key intermediate in its biosynthesis.[2][3]

-

Fujikonaic Acid: A derivative where the methyl group at position C-3 of this compound is oxidized to a carboxylic acid group.

Biosynthesis and Chemical Synthesis

The production of this compound is a multi-step process involving a dedicated secondary metabolite gene cluster, which has been characterized in fungi like Aspergillus fumigatus.[1] Chemical synthesis offers a route to produce this compound and its analogs, often starting from the more readily available emodin.[4]

Experimental Protocol: Fungal Biosynthesis of this compound

The biosynthesis of this compound can be reconstituted in a heterologous host such as Saccharomyces cerevisiae, providing a controlled system for production and pathway engineering.

Objective: To produce this compound by co-expressing the necessary biosynthetic enzymes from the this compound gene cluster.

Materials:

-

S. cerevisiae expression vectors

-

Genes encoding: Nonreducing Polyketide Synthase (NR-PKS), Metallo-β-Lactamase type Thioesterase (MβL-TE), and Anthrone Oxidase.

-

S. cerevisiae host strain

-

Yeast growth media and fermentation equipment

-

HPLC, LC-MS, and NMR for analysis

Methodology:

-

Gene Cloning: The genes for the NR-PKS, MβL-TE, and anthrone oxidase are cloned into suitable yeast expression vectors.

-

Yeast Transformation: The expression vectors are transformed into the S. cerevisiae host strain.

-

Cultivation and Fermentation: The engineered yeast is cultivated in an appropriate medium. For larger scale production, fed-batch fermentation is conducted in a bioreactor. Samples are collected periodically (e.g., every 24 hours) for 5 days.

-

Extraction: The fungal culture is harvested, and the secondary metabolites are extracted from the cell biomass and/or the culture broth using an organic solvent like ethyl acetate.

-

Analysis: The crude extract is analyzed by High-Performance Liquid Chromatography (HPLC) to detect and quantify this compound production. The identity of the compound is confirmed using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

Diagram: this compound Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of this compound in Aspergillus fumigatus.[1][2]

Potential Applications and Biological Activity

While specific quantitative data for this compound derivatives are limited, the extensive research on the structurally similar parent compound, emodin, provides significant insight into their potential therapeutic applications. Emodin exhibits a broad range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral effects.[6][7][8] The primary focus of current research is on its utility as an anticancer agent.

Data Summary: Anticancer Activity of Emodin

The following table summarizes the observed biological effects of emodin on various gastrointestinal cancer cell lines, demonstrating its potential as a template for the development of this compound-based therapeutics.

| Cell Line | Cancer Type | Observed Effects | Effective Concentration (µM) | Reference |

| PANC-1, BxPC-3 | Pancreatic Cancer | Increased apoptosis, inhibition of cell viability | Not specified | [7] |

| SW1990 | Pancreatic Cancer | Dose- and time-dependent inhibition of proliferation | Not specified | [7] |

| CACO-2 | Colon Carcinoma | Potent anticancer effects | 15 - 60 | [7] |

| HepG2 | Liver Cancer | Time- and dose-dependent growth inhibition | Not specified | [7] |

| A549 | Lung Adenocarcinoma | Induction of apoptosis, cytochrome c release | 50 | [9] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cancer cells.

Objective: To determine the half-maximal inhibitory concentration (IC50) of an this compound derivative against a cancer cell line.

Materials:

-

Cancer cell line (e.g., MCF-7, HCT-116)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

This compound derivative stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in a cell culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Mechanism of Action and Cellular Signaling Pathways

Emodin, and by extension this compound derivatives, exert their anticancer effects by modulating a complex network of cellular signaling pathways that are critical for cancer cell survival, proliferation, and metastasis.[10]

Key mechanisms include:

-

Induction of Apoptosis: Emodin triggers both intrinsic and extrinsic apoptotic pathways by altering the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to mitochondrial dysfunction and the activation of caspases.[10] This process is often mediated by an increase in reactive oxygen species (ROS).[9]

-

Cell Cycle Arrest: It can halt the cell cycle, typically at the G2/M phase, by downregulating key proteins like cyclin B1, thus preventing cell division.[10]

-

Inhibition of Angiogenesis and Metastasis: Emodin has been shown to reduce the expression of vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs), which are crucial for the formation of new blood vessels and tumor invasion.[10]

-

Modulation of Major Signaling Cascades: Emodin interferes with several pro-survival signaling pathways that are often dysregulated in cancer, including the PI3K/Akt, MAPK, NF-κB, and STAT3 pathways.[10][11]

Diagram: Emodin's Impact on Cancer Cell Signaling

Caption: Overview of key cancer-related signaling pathways inhibited by emodin.[10][11][12]

Conclusion and Future Perspectives

This compound and its derivatives represent a promising class of natural products with significant therapeutic potential, particularly in the development of novel anticancer agents. Their structural similarity to emodin provides a strong rationale for their investigation against a variety of cancer types. Future research should focus on the synthesis and biological evaluation of a broader range of this compound derivatives to establish clear structure-activity relationships. Furthermore, detailed mechanistic studies are required to fully elucidate their interactions with cellular signaling pathways, which will be critical for their advancement into preclinical and clinical development. The development of advanced formulations to improve bioavailability will also be a key factor in translating the potential of these compounds into effective therapies.

References

- 1. Genome-Based Cluster Deletion Reveals an this compound Biosynthetic Pathway in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound-9-anthrone | C16H12O6 | CID 25235990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Frontiers | Molecular Mechanisms of Action of Emodin: As an Anti-Cardiovascular Disease Drug [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. The distinct mechanisms of the antitumor activity of emodin in different types of cancer (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Therapeutic Potential of Emodin for Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diverse host-associated fungal systems as a dynamic source of novel bioactive anthraquinones in drug discovery: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Emodin induces apoptosis in human lung adenocarcinoma cells through a reactive oxygen species-dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Emodin inhibits breast cancer growth by blocking the tumor-promoting feedforward loop between cancer cells and macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Fungal Pigment Endocrocin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endocrocin, a naturally occurring anthraquinone pigment, is a secondary metabolite produced by a variety of fungi, lichens, and some plants.[1] Characterized by its distinctive red-orange hue, this compound has garnered significant scientific interest due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides an in-depth overview of the biosynthesis, chemical properties, and biological roles of this compound, with a focus on its potential applications in drug development. Detailed experimental protocols for its extraction, purification, and analysis are presented, alongside a comprehensive summary of its quantitative biological data. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this promising fungal pigment.

Introduction

Fungal pigments are a diverse group of secondary metabolites that play crucial roles in various biological processes, including protection against UV radiation and oxidative stress.[2] Among these, the anthraquinone this compound has emerged as a molecule of interest for its potential therapeutic applications.[1] First isolated in 1935 from the lichen Nephromopsis endocrocea, it has since been identified in numerous fungal species, including members of the genera Aspergillus and Penicillium.[1][3] This guide aims to consolidate the current knowledge on this compound, providing a valuable resource for researchers and professionals in the fields of mycology, natural product chemistry, and pharmacology.

Chemical Properties of this compound

This compound is a trihydroxyanthraquinone with the chemical formula C₁₆H₁₀O₇ and a molecular weight of 314.25 g/mol .[4][5] Its structure consists of a 9,10-anthraquinone core substituted with a carboxyl group at position 2, a methyl group at position 3, and hydroxyl groups at positions 1, 6, and 8.[4]

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₀O₇ | [4][5] |

| Molecular Weight | 314.25 g/mol | [4][5] |

| IUPAC Name | 1,6,8-trihydroxy-3-methyl-9,10-dioxoanthracene-2-carboxylic acid | [4] |

| CAS Number | 481-70-9 | [6] |

| Appearance | Red-orange pigment | [1] |

Biosynthesis of this compound in Aspergillus fumigatus

The biosynthesis of this compound has been well-characterized in the fungus Aspergillus fumigatus. It is synthesized via a polyketide pathway encoded by a dedicated gene cluster.[1][7]

The this compound Gene Cluster

The this compound gene cluster in A. fumigatus comprises four key genes: encA, encB, encC, and encD.[1][7]

-

encA : Encodes a non-reducing polyketide synthase (NR-PKS) that iteratively condenses acetyl-CoA and malonyl-CoA units to form the polyketide backbone.[1][7]

-

encB : Encodes a metallo-β-lactamase type thioesterase (MβL-TE) responsible for the release and cyclization of the polyketide chain from EncA.[1][7]

-

encC : Encodes a monooxygenase that is proposed to catalyze the oxidation of this compound anthrone to this compound.[7][8]

-

encD : Encodes a putative 2-oxoglutarate-Fe(II) type oxidoreductase that appears to negatively regulate this compound production.[1][7] Deletion of encD leads to increased this compound levels, while its overexpression eliminates this compound accumulation.[7]

Regulatory Mechanisms

The expression of the this compound gene cluster is under the control of the global regulator of secondary metabolism, LaeA.[3][7] LaeA is a nuclear protein that is part of the velvet complex, which responds to environmental cues like light to regulate fungal development and secondary metabolism.[9][10] Deletion of laeA results in the silencing of the this compound gene cluster and a loss of pigment production.[3] Conversely, overexpression of encA has been shown to increase the transcript levels of the entire encA-D cluster, leading to higher this compound yields.[1][7]

Biosynthetic Pathway Diagram

Biological Activities and Potential Applications

This compound exhibits a range of biological activities that make it a promising candidate for further investigation in drug development.

Antioxidant Activity

This compound has demonstrated the ability to scavenge free radicals, which are implicated in a variety of diseases. Its antioxidant properties are attributed to its phenolic structure, which can donate hydrogen atoms to neutralize reactive oxygen species.

| Assay | IC₅₀ (µg/mL) | Reference |

| DPPH Radical Scavenging | Not explicitly found for this compound | |

| ABTS Radical Scavenging | Not explicitly found for this compound | |

| Ferric Reducing Antioxidant Power (FRAP) | Not explicitly found for this compound |

Note: While this compound is reported to have antioxidant activity, specific IC₅₀ values from standardized assays like DPPH, ABTS, and FRAP were not consistently found in the reviewed literature. Further quantitative studies are needed to establish these values.

Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory properties. Anthraquinones, in general, are known to inhibit inflammatory pathways.[11]

| Assay | IC₅₀ (µM) | Cell Line | Reference |

| Nitric Oxide (NO) Production Inhibition | Not explicitly found for this compound | RAW 264.7 | |

| COX-2 Inhibition | Not explicitly found for this compound | ||

| TNF-α Production Inhibition | Not explicitly found for this compound | ||

| IL-6 Production Inhibition | Not explicitly found for this compound |

Anticancer Activity

Several studies have highlighted the potential of this compound and related anthraquinones as anticancer agents.[1][12] Their proposed mechanisms of action include the induction of apoptosis and inhibition of cell proliferation.

| Cell Line | IC₅₀ (µg/mL) | Reference |

| HeLa (Cervical Cancer) | Not explicitly found for this compound | |

| MCF-7 (Breast Cancer) | Not explicitly found for this compound |

Note: While the antitumor potential of this compound is recognized, specific IC₅₀ values against common cancer cell lines such as HeLa and MCF-7 are not consistently reported in the literature, indicating a need for more focused research in this area.

Experimental Protocols

Fungal Strains and Culture Conditions

Aspergillus fumigatus strains can be cultured on solid Glucose Minimal Medium (GMM) or in liquid GMM. For this compound production analysis, strains are typically point-inoculated on solid GMM (1 x 10⁴ conidia/inoculum) and incubated at 29°C for 10 days.[1] For liquid culture experiments, an inoculation of 1 x 10⁶ conidia/mL in liquid GMM is cultured at 25°C with shaking at 250 rpm.[1]

Extraction of this compound

-

A 1.2-cm diameter core is taken from the center of a fungal colony grown on solid medium.[1]

-

The core is homogenized in 2 mL of 0.01% Tween 80.[1]

-

The homogenate is extracted with an equal volume of ethyl acetate by vortexing for 30 minutes at room temperature.[1]

-

The mixture is centrifuged at 3,500 rpm for 5 minutes.[1]

-

The upper ethyl acetate layer is collected and evaporated to dryness to yield the crude extract.[1]

-

A. fumigatus is grown on approximately 120 plates of solid GMM.[1]

-

The entire culture (agar and mycelia) is homogenized and extracted twice with ethyl acetate.[1]

-

The combined ethyl acetate fractions are filtered to remove agar and fungal material.[1]

-

The filtrate is concentrated under reduced pressure to yield the crude extract.

Purification of this compound

The crude extract can be purified using column chromatography. A common method involves using a Sephadex LH-20 column with methanol as the mobile phase.[1] Fractions are collected and monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Analytical Methods

Crude extracts are dissolved in a small amount of ethyl acetate and spotted on a silica gel TLC plate. The plate is developed in a solvent system such as toluene-ethyl acetate-formic acid (5:4:1, v/v/v). This compound appears as a distinct red-orange spot.[1]

HPLC analysis is performed on a C18 reverse-phase column. A typical gradient elution involves a mobile phase of acetonitrile and water (containing 0.1% formic acid). The gradient can be run from 10% to 100% acetonitrile over 20 minutes with detection at 436 nm.[13]

Workflow for this compound Extraction and Analysis

Conclusion

This compound stands out as a fungal pigment with considerable potential for therapeutic applications. Its well-characterized biosynthetic pathway in Aspergillus fumigatus offers opportunities for metabolic engineering to enhance its production. While its antioxidant, anti-inflammatory, and anticancer activities are recognized, a significant gap exists in the literature regarding robust quantitative data for these effects. Future research should focus on conducting standardized in vitro and in vivo studies to establish concrete IC₅₀ values and elucidate the precise mechanisms of action. Such data will be crucial for advancing this compound from a fascinating fungal pigment to a viable candidate for drug development. This guide provides a solid foundation for researchers to build upon in their exploration of this promising natural product.

References

- 1. Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Enzyme Method) - Elabscience® [elabscience.com]

- 2. researchgate.net [researchgate.net]

- 3. mcf-7 cells ic50: Topics by Science.gov [science.gov]

- 4. researchgate.net [researchgate.net]

- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 6. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rjpbcs.com [rjpbcs.com]

- 10. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hh.um.es [hh.um.es]

- 12. Antioxidant activity and contents of leaf extracts obtained from Dendropanax morbifera LEV are dependent on the collecting season and extraction conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Pivotal Role of Endocrocin in Fungal Secondary Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endocrocin, a polyketide-derived anthraquinone, stands as a significant secondary metabolite within the fungal kingdom. Initially identified in lichens, it is now recognized as a key precursor to a diverse array of bioactive compounds, including several mycotoxins and pigments. Its biosynthetic pathway and regulatory networks are subjects of intense research, offering potential targets for controlling fungal pathogenesis and for the bio-engineering of novel pharmaceuticals. This technical guide provides an in-depth exploration of the function of this compound in fungal secondary metabolism, detailing its biosynthesis, regulation, and methods for its study.

This compound Biosynthesis: A Coordinated Enzymatic Cascade

The biosynthesis of this compound in fungi, particularly well-characterized in Aspergillus fumigatus, is orchestrated by a dedicated gene cluster, herein referred to as the enc cluster. The production of this compound is a multi-step process involving a core set of enzymes encoded by this cluster.

The key enzymes involved in the this compound biosynthetic pathway are:

-

Non-reducing Polyketide Synthase (NR-PKS), EncA: This large, multi-domain enzyme catalyzes the initial steps of polyketide chain assembly from acetyl-CoA and malonyl-CoA precursors.

-

Metallo-β-lactamase type Thioesterase (TE), EncB: EncB is responsible for the cyclization and release of the polyketide intermediate from EncA.

-

Monooxygenase, EncC: This enzyme carries out the final oxidation step to form the stable anthraquinone structure of this compound.

Interestingly, the enc cluster also contains a gene, encD, which acts as a negative regulator of this compound production. Deletion of encD has been shown to significantly increase the yield of this compound, suggesting its role in a feedback mechanism or in diverting precursors to other metabolic pathways.[1][2]

Proposed Biosynthetic Pathway of this compound

Figure 1: Proposed biosynthetic pathway of this compound.

Regulation of this compound Production

The expression of the enc gene cluster is tightly regulated by a complex network of transcription factors and signaling pathways that respond to various environmental cues.

The LaeA-Velvet Complex: A Master Regulator

A key player in the regulation of this compound biosynthesis is the global regulator of secondary metabolism, LaeA.[1][2] LaeA is a methyltransferase that forms a heterotrimeric complex with two other proteins, VeA and VelB, collectively known as the Velvet complex.[3][4] This complex is sensitive to environmental signals such as light and temperature, allowing the fungus to modulate its secondary metabolism in response to changing conditions.[1][5]

In the presence of light, the Velvet complex is disassembled, leading to the repression of many secondary metabolite gene clusters, including the enc cluster. Conversely, in the dark, the complex is stable and promotes the expression of these genes. Temperature also plays a crucial role, with some secondary metabolite gene clusters being differentially regulated by the Velvet complex at different temperatures.[1][5]

Signaling Pathway for this compound Regulation

References

- 1. Genome-Based Cluster Deletion Reveals an this compound Biosynthetic Pathway in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genome-based cluster deletion reveals an this compound biosynthetic pathway in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. VelB/VeA/LaeA complex coordinates light signal with fungal development and secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of Secondary Metabolism by the Velvet Complex Is Temperature-Responsive in Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]

The Significance of Endocrocin in Aspergillus fumigatus Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endocrocin, a polyketide-derived anthraquinone, is a secondary metabolite produced by the opportunistic human pathogen Aspergillus fumigatus. While historically known from various fungi, its role in the biology of A. fumigatus has been the subject of increasing investigation. This technical guide provides an in-depth overview of the biosynthesis, genetic regulation, and known biological functions of this compound, with a particular focus on its potential as a virulence factor. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways and experimental workflows to serve as a comprehensive resource for researchers in mycology and drug development.

Introduction

Aspergillus fumigatus is a ubiquitous saprophytic fungus and the primary causative agent of invasive aspergillosis, a life-threatening infection in immunocompromised individuals[1]. The fungus produces a diverse array of secondary metabolites, many of which are implicated in its pathogenicity[2]. This compound is one such metabolite, an anthraquinone pigment that has been shown to modulate host immune responses[2]. Understanding the molecular underpinnings of this compound production and its biological significance is crucial for elucidating the pathogenesis of A. fumigatus and for the potential development of novel antifungal strategies.

This compound Biosynthesis

The biosynthesis of this compound in Aspergillus fumigatus is orchestrated by a dedicated gene cluster, designated the enc cluster. This cluster contains the core genes necessary for the synthesis of the anthraquinone backbone from acetyl-CoA and malonyl-CoA precursors.

The enc Gene Cluster

The enc gene cluster is located on chromosome IV and comprises four key genes: encA, encB, encC, and encD[3].

-

encA : Encodes a non-reducing polyketide synthase (NR-PKS) which is the core enzyme responsible for the iterative condensation of acetyl-CoA and malonyl-CoA units to form the polyketide backbone[3].

-

encB : Encodes a metallo-β-lactamase type thioesterase (MβL-TE) that is crucial for the release of the nascent polyketide chain from EncA[3].

-

encC : Encodes a monooxygenase, which is predicted to catalyze the final oxidation step to form this compound[4].

-

encD : Encodes a putative 2-oxoglutarate-Fe(II) type oxidoreductase that acts as a negative regulator of this compound production. Its deletion leads to increased this compound accumulation[3][5].

Interestingly, a second gene cluster, the trypacidin (tpc) cluster, has also been found to contribute to this compound production in some A. fumigatus strains, highlighting a degree of metabolic redundancy[6].

Regulation of this compound Production

The expression of the enc gene cluster is tightly regulated at the transcriptional level by global secondary metabolism regulators, most notably the LaeA protein, a component of the Velvet complex.

The Role of LaeA and the Velvet Complex

LaeA is a master regulator of secondary metabolism in many filamentous fungi, including A. fumigatus[4][7][8][9]. It forms a nuclear complex with other proteins, including VeA and VelB (the Velvet complex), which collectively control the expression of numerous secondary metabolite gene clusters in response to environmental cues such as light and temperature[2][7][10]. Deletion of laeA results in the silencing of the enc gene cluster and a complete loss of this compound production, demonstrating its critical role in activating this pathway[4][5].

Signaling Pathway for this compound Biosynthesis

The precise signaling cascade leading to the activation of the enc cluster by LaeA is complex and integrated with the fungus's overall developmental program. Environmental signals are perceived and transduced through various signaling pathways, which in turn modulate the activity of the Velvet complex. In the nucleus, the LaeA-containing complex is thought to remodel chromatin, making the enc gene cluster accessible for transcription.

Biological Significance of this compound

The production of this compound by A. fumigatus is not without biological consequence. Its most well-characterized function is its role in modulating the host immune response, particularly the activity of neutrophils.

Inhibition of Neutrophil Migration

Neutrophils are a critical component of the innate immune system and are essential for controlling A. fumigatus infections. This compound has been demonstrated to possess anti-inflammatory properties by inhibiting the migration of human neutrophils[2]. This inhibition of chemotaxis could represent a virulence mechanism, allowing the fungus to evade clearance by the host's primary phagocytic defense.

Quantitative Data Summary

The following table summarizes the qualitative effects of various genetic modifications on this compound production in A. fumigatus, as determined by methods such as Thin Layer Chromatography (TLC).

| Strain/Condition | Genetic Modification | Effect on this compound Production | Reference |

| Wild-Type | - | Baseline production | [3][5] |

| ΔencA | Deletion of the polyketide synthase gene | Abolished | [3][5] |

| ΔencD | Deletion of the negative regulator gene | Significantly Increased | [3][5] |

| OEencA | Overexpression of the polyketide synthase gene | Significantly Increased | [3][5] |

| OEencD | Overexpression of the negative regulator gene | Abolished | [3][5] |

| ΔlaeA | Deletion of the global regulator gene | Abolished | [4][5] |

Experimental Protocols

Generation of A. fumigatus Mutant Strains

The generation of gene deletion and overexpression mutants in A. fumigatus is a cornerstone for studying gene function. The following is a generalized workflow for creating such mutants.

Detailed Methodology for Double-Joint PCR (DJ-PCR) based Gene Deletion:

-

Amplification of Flanking Regions and Selectable Marker:

-

Amplify a ~1.5 kb region upstream (5' flank) and a ~1.5 kb region downstream (3' flank) of the target gene from wild-type A. fumigatus genomic DNA.

-

Amplify a selectable marker cassette (e.g., hygromycin B phosphotransferase, hph) from a plasmid template. Design primers with tails that are complementary to the flanking regions.

-

-

Fusion PCR:

-

Combine the three amplicons (5' flank, 3' flank, and selectable marker) in a PCR reaction.

-

Using nested primers that bind to the outer ends of the flanking regions, amplify a single fusion product consisting of the selectable marker flanked by the upstream and downstream regions of the target gene.

-

-

Protoplast Formation and Transformation:

-

Grow the recipient A. fumigatus strain (e.g., a ΔakuB strain to enhance homologous recombination) in liquid medium.

-

Harvest the mycelia and digest the cell walls using a mixture of enzymes (e.g., Glucanex) to generate protoplasts.

-

Incubate the protoplasts with the fusion PCR product and a PEG-CaCl2 solution to facilitate DNA uptake.

-

-

Selection and Verification of Transformants:

-

Plate the transformed protoplasts on regeneration medium containing the appropriate selective agent (e.g., hygromycin B).

-

Isolate genomic DNA from resistant colonies and perform PCR screening with primers that can differentiate between the wild-type locus and the disrupted locus.

-

Confirm single, homologous integration of the deletion cassette by Southern blot analysis.

-

Extraction and Analysis of this compound

Small-Scale Extraction for TLC Analysis:

-

Grow A. fumigatus strains on solid Glucose Minimal Medium (GMM) agar plates for 5-7 days at 37°C.

-

Excise agar plugs from the colonies and place them in a microcentrifuge tube.

-

Add an equal volume of ethyl acetate and vortex vigorously for 1 minute.

-

Centrifuge at high speed for 5 minutes to separate the phases.

-

Carefully transfer the upper ethyl acetate layer to a new tube and evaporate to dryness.

-

Resuspend the dried extract in a small volume of ethyl acetate for TLC analysis.

TLC Analysis:

-

Spot the resuspended extracts onto a silica gel TLC plate.

-

Develop the plate in a solvent system of toluene:ethyl acetate:formic acid (e.g., 5:4:1 v/v/v).

-

Visualize the separated compounds under UV light. This compound will appear as a distinct spot with a characteristic retention factor (Rf) and color.

Quantitative Analysis by HPLC:

For quantitative analysis, a more rigorous extraction and High-Performance Liquid Chromatography (HPLC) are required.

-

Extraction: Perform a scaled-up extraction from liquid or solid cultures using ethyl acetate. The extract should be filtered and dried under reduced pressure.

-

Sample Preparation: Resuspend the dried extract in a known volume of a suitable solvent (e.g., methanol) and filter through a 0.22 µm syringe filter.

-

HPLC Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is typically used.

-

Detection: UV detector set at the maximum absorbance wavelength for this compound (approximately 280 nm and 430 nm).

-

-

Quantification: Prepare a standard curve using purified this compound of known concentrations. The concentration of this compound in the fungal extracts can then be determined by comparing the peak area to the standard curve.

Neutrophil Migration (Chemotaxis) Assay

The Boyden chamber or Transwell assay is a standard method to assess the effect of compounds on neutrophil chemotaxis.

Protocol Overview:

-

Neutrophil Isolation: Isolate primary human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran sedimentation and hypotonic lysis of red blood cells.

-

Assay Setup:

-

Use a 96-well Transwell plate with a polycarbonate membrane with 3-5 µm pores.

-

In the lower chamber, add a chemoattractant such as Interleukin-8 (IL-8) or f-Met-Leu-Phe (fMLP) to induce neutrophil migration. Include wells with medium alone as a negative control.

-

In the upper chamber, add the isolated neutrophils that have been pre-incubated with different concentrations of this compound or a vehicle control.

-

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 1-2 hours to allow for neutrophil migration.

-

Quantification of Migration:

-

Remove the upper chamber.

-

The number of neutrophils that have migrated to the lower chamber can be quantified by several methods, including:

-

Cell counting: Staining the migrated cells with a fluorescent dye (e.g., Calcein-AM) and measuring the fluorescence intensity.

-

Enzyme activity assay: Measuring the activity of a neutrophil-specific enzyme like myeloperoxidase.

-

-

Conclusion and Future Directions

This compound is a significant secondary metabolite in the biology of Aspergillus fumigatus, with a well-defined biosynthetic pathway and a complex regulatory network centered around the global regulator LaeA. Its ability to inhibit neutrophil migration highlights its potential as a virulence factor that may contribute to the fungus's ability to establish and maintain an infection.

Future research should focus on several key areas:

-

Quantitative analysis of this compound's effect on neutrophil migration: Determining the precise dose-response relationship and IC50 value is crucial for understanding its biological potency.

-

In vivo studies: Elucidating the role of this compound in animal models of aspergillosis will be essential to confirm its contribution to virulence.

-

Mechanism of action: Investigating the molecular targets of this compound in neutrophils will provide insights into its anti-inflammatory properties.

-

Drug development: The biosynthetic pathway of this compound could be a target for the development of novel antifungal drugs that disrupt this potential virulence mechanism.

This technical guide provides a solid foundation for researchers and drug development professionals to further explore the multifaceted role of this compound in the biology and pathogenicity of Aspergillus fumigatus.

References

- 1. Inhibition of chemotactic factor-induced neutrophil responsiveness by arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Genome-Based Cluster Deletion Reveals an this compound Biosynthetic Pathway in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Endothelin-induced activation of neutrophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. RAPAMYCIN INHIBITS GM-CSF-INDUCED NEUTROPHIL MIGRATION - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neutrophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of neutrophil migration by hemopexin leads to increased mortality due to sepsis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neutrophil chemotaxis induced by the diacylglycerol kinase inhibitor R59022 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of antibiotics on the in vitro neutrophil chemotactic response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Modulation of neutrophil migration by exogenous gaseous nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Technical advance: Inhibition of neutrophil chemotaxis by colchicine is modulated through viscoelastic properties of subcellular compartments - PubMed [pubmed.ncbi.nlm.nih.gov]

Endocrocin: A Key Intermediate in the Biosynthesis of Fungal Mycotoxins

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Endocrocin, a polyketide-derived anthraquinone, is a secondary metabolite frequently identified in various species of fungi, lichens, and even some plants.[1] While recognized for its own biological activities, including potential anti-inflammatory and antitumor properties, its primary significance in mycotoxin research lies in its role as a crucial biosynthetic precursor. This guide provides a detailed examination of the evidence establishing this compound as an intermediate in the production of other mycotoxins, outlines the enzymatic pathways governing its formation and conversion, and presents relevant experimental data and protocols.

The Biosynthetic Pathway of this compound

The most thoroughly characterized pathway for this compound biosynthesis has been elucidated in the fungus Aspergillus fumigatus.[1][2] This pathway serves as a model for understanding how this foundational anthraquinone is produced. The synthesis is orchestrated by a dedicated gene cluster (enc cluster) and involves a series of enzymatic steps starting from the condensation of acetate units.

The core enzymes and their functions are:

-

EncA: An iterative non-reducing polyketide synthase (NR-PKS) that lacks a thioesterase domain. It is responsible for assembling the initial polyketide chain from seven malonyl-CoA molecules.[1]

-

EncB: A metallo-β-lactamase type thioesterase (MβL-TE). This enzyme works in concert with EncA to catalyze both the hydrolysis and the final Claisen cyclization of the nascent polyketide, releasing it from the PKS as atrochrysone carboxylic acid (ACA).[1]

-

EncC: A monooxygenase that functions as an anthrone oxidase. It catalyzes the oxidation of the unstable intermediate, this compound-9-anthrone, to form the stable anthraquinone, this compound.[1][3]

The proposed biosynthetic route proceeds as follows:

-

The NR-PKS EncA and the MβL-TE EncB collaborate to synthesize atrochrysone carboxylic acid (ACA).[1]

-

ACA undergoes a spontaneous dehydration to form this compound-9-anthrone.[1]

-

The anthrone oxidase, EncC, facilitates the final oxidation step to produce this compound.[1]

Interestingly, the enc cluster also contains a gene, encD, which acts as a negative regulator. Deletion of encD leads to a significant increase in this compound production, suggesting that the EncD enzyme likely modifies this compound into another, yet uncharacterized, compound.[1][2]

This compound as a Precursor to Emodin and Downstream Mycotoxins

The central role of this compound as a precursor revolves around its conversion to emodin, a pivotal anthraquinone that serves as an intermediate in the biosynthesis of a wide array of fungal secondary metabolites, including pigments and potent mycotoxins.[4][5][6]

The conversion from this compound to emodin is a critical decarboxylation step. While early hypotheses considered this might be a spontaneous reaction, substantial evidence now indicates it is an enzyme-catalyzed process.[6]

-

Evidence from Gene Cluster Studies: In fungi that produce emodin-derived metabolites, such as Aspergillus nidulans (monodictyphenone pathway), the deletion of a specific decarboxylase gene (mdpH) leads to the accumulation of this compound.[1][6] This demonstrates that this compound is the direct substrate for the decarboxylase and that its conversion is a key branching point in the pathway. When the decarboxylase is absent, this compound becomes a terminal product or a "shunt product".[1]

-

Co-production of Metabolites: The concurrent isolation of this compound, emodin, and downstream products like secalonic acids from fungi such as Pyrenochaeta terrestris and Aspergillus aculeatus strongly suggests they are all part of a common, branching biosynthetic pathway originating from this compound.[4][5]

However, it is crucial to note that this pathway is not universal. In the characterized A. fumigatus enc cluster, this compound is the final product, and neither emodin nor other derivatives like asperthecin were detected.[1] Furthermore, a 1972 study using labeled this compound in the fungus Dermocybe sanguinea found that it was not incorporated into emodin, indicating that alternative pathways for emodin biosynthesis exist in some species.[1][4]

Regulation of this compound Biosynthesis

The production of this compound, like most secondary metabolites, is tightly regulated. The expression of the enc gene cluster in A. fumigatus is controlled by LaeA, a global regulator of secondary metabolism.[1][2][3] LaeA is a nuclear methyltransferase that influences the expression of numerous biosynthetic gene clusters. This regulation ensures that the production of this compound and its potential downstream mycotoxins is coordinated with the developmental and environmental state of the fungus.

Quantitative Data Summary

The functional characterization of the enc gene cluster in A. fumigatus provided quantitative insights into the role of each gene.

Table 1: Genes and Enzymes of the this compound Biosynthetic Cluster in A. fumigatus

| Gene | Encoded Protein | Predicted Function | Role in Pathway |

|---|---|---|---|

| encA | EncA | Non-reducing polyketide synthase (NR-PKS) | Assembles the polyketide backbone |

| encB | EncB | Metallo-β-lactamase type thioesterase (MβL-TE) | Releases and cyclizes the polyketide chain |

| encC | EncC | Monooxygenase / Anthrone oxidase | Catalyzes the final oxidation to this compound |

| encD | EncD | 2-oxoglutarate-Fe(II) type oxidoreductase | Negative regulator of this compound levels |

Source: Data compiled from Lim et al., 2012.[1]

Table 2: Effect of Gene Manipulation on this compound Production in A. fumigatus

| Strain | Genetic Modification | Effect on this compound Production |

|---|---|---|

| Wild-Type | None | Baseline production |

| ΔencA | Deletion of encA | Eliminated |

| ΔencB | Deletion of encB | Eliminated |

| ΔencC | Deletion of encC | Eliminated |